molecular formula C16H23N3O3 B12878817 N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide CAS No. 23694-34-0

N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide

Katalognummer: B12878817
CAS-Nummer: 23694-34-0
Molekulargewicht: 305.37 g/mol
InChI-Schlüssel: QEISATHFEZVMAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide is a complex organic compound featuring a pyrrolidine ring, a methoxy group, and an isophthalamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-ethylpyrrolidine with a suitable alkylating agent to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features.

    N-Ethyl-2-pyrrolidone (NEP): Another solvent with similar properties but different applications.

    Pyrrolidin-2-one: A lactam with diverse biological activities

Uniqueness

N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

23694-34-0

Molekularformel

C16H23N3O3

Molekulargewicht

305.37 g/mol

IUPAC-Name

3-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C16H23N3O3/c1-3-19-8-4-5-12(19)10-18-16(21)13-9-11(15(17)20)6-7-14(13)22-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H2,17,20)(H,18,21)

InChI-Schlüssel

QEISATHFEZVMAA-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)C(=O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.